Superior Anxiolytic Efficacy: Greater HAMA Score Reduction vs. Diazepam in a Phase III RCT
In a multicenter, randomized, phase III clinical trial (N=150) comparing Afobazol (30 mg/day) to diazepam (30 mg/day) for 30 days in patients with Generalized Anxiety Disorder (GAD) and Adjustment Disorders (AD), Afobazol demonstrated a statistically significant greater reduction in anxiety. The mean reduction in Hamilton Anxiety Rating Scale (HAMA) total score was 2.93 points greater in the Afobazol group compared to the diazepam group [1]. Additionally, the proportion of patients experiencing a clinically meaningful reduction in disease severity was 72% for Afobazol versus 58% for diazepam, and 69% of Afobazol-treated patients achieved 'no or mild' disorder status compared to 44% with diazepam (χ2=12.46; p=0.014) [1].
| Evidence Dimension | Change in Hamilton Anxiety Rating Scale (HAMA) Total Score |
|---|---|
| Target Compound Data | Mean reduction in HAMA total score (Afobazol 30 mg/day) |
| Comparator Or Baseline | Mean reduction in HAMA total score (Diazepam 30 mg/day) |
| Quantified Difference | Difference in total score changes = 2.93 [0.67; 5.19]; p=0.01 |
| Conditions | Multicenter, randomized, phase III clinical trial; 150 patients (100 Afobazol, 50 Diazepam) with GAD/AD treated for 30 days; primary endpoint |
Why This Matters
This quantifiable superiority in anxiety reduction over a gold-standard benzodiazepine provides a strong, evidence-based justification for selecting Afobazol over diazepam for research in anxiety disorders, particularly where greater efficacy is a primary endpoint.
- [1] Syunyakov, T. S., & Neznamov, G. G. (2016). Evaluation of the therapeutic efficacy and safety of the selective anxiolytic afobazole in generalized anxiety disorder and adjustment disorders: Results of a multicenter randomized comparative study of diazepam. Terapevticheskii Arkhiv, 88(8), 73-86. https://doi.org/10.17116/terarkh201688873-86 View Source
